
Neopentyl glycol
Overview
Description
Neopentyl glycol (NPG; 2,2-dimethyl-1,3-propanediol) is a branched diol with the molecular formula C₅H₁₂O₂ and a molecular weight of 104.15 g/mol . Its unique structure—featuring two hydroxyl groups on a central carbon atom flanked by two methyl groups—confers exceptional thermal stability, chemical resistance, and low viscosity in polymer applications. NPG is widely used in coatings, adhesives, unsaturated polyester resins (UPRs), and deep eutectic solvents (DES) due to its ability to enhance material durability and flexibility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentyl glycol is synthesized industrially through the aldol reaction of formaldehyde and isobutyraldehyde. This reaction produces hydroxypivaldehyde as an intermediate, which can then be converted to this compound by either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon .
Industrial Production Methods:
Aldol Condensation: Formaldehyde and isobutyraldehyde undergo aldol condensation to form hydroxypivaldehyde.
Cannizzaro Reaction: Hydroxypivaldehyde is converted to this compound using excess formaldehyde.
Hydrogenation: Hydroxypivaldehyde is hydrogenated using palladium on carbon as a catalyst
Chemical Reactions Analysis
Types of Reactions: Neopentyl glycol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound diglycidyl ether.
Esterification: It reacts with fatty or carboxylic acids to form synthetic lubricating esters.
Condensation: It can undergo condensation reactions with phenols to form compounds like CGP-7930.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate.
Esterification: Typically involves carboxylic acids and acid catalysts.
Condensation: Often uses phenols and Lewis acid catalysts.
Major Products:
This compound diglycidyl ether: Formed through oxidation.
Synthetic lubricating esters: Formed through esterification.
CGP-7930: Formed through condensation with phenols.
Scientific Research Applications
Coatings and Resins
NPG is primarily used in the formulation of high-performance coating resins. It enhances the stability of these resins against heat, light, and moisture. The polyesters synthesized from NPG with various di-acids are employed in paints and varnishes due to their excellent durability and resistance to oxidation .
Property | NPG-Based Resins | Conventional Resins |
---|---|---|
Thermal Stability | High | Moderate |
Light Resistance | Excellent | Variable |
Hydrolysis Resistance | Strong | Weak |
Synthetic Lubricants
NPG is utilized in the production of synthetic lubricants, which provide superior performance under extreme conditions compared to conventional mineral oils. The diesters derived from NPG exhibit improved fire safety characteristics and better viscosity profiles .
Thermal Energy Storage
NPG has been studied as an active supporting medium in shape-stabilized phase change materials (SSPCMs). Research indicates that NPG can enhance the thermal properties of composites when combined with n-alkanes like docosane. The resulting materials demonstrate significant latent heat storage capabilities, making them suitable for thermal energy storage applications .
Case Study: NPG-Docosane Composites
- Objective: To evaluate the thermal stability and shape stability of NPG-docosane composites.
- Findings: Composites achieved a maximum latent heat of 210.74 J/g at optimal compositions, indicating high efficiency for thermal energy applications.
Plasticizers
NPG serves as a plasticizer in various polymer formulations. Its non-polar nature helps improve the flexibility and processability of plastics without compromising their mechanical properties .
Comparison of Plasticizer Performance
Plasticizer Type | Flexibility | Volatility |
---|---|---|
NPG-Based Plasticizers | High | Low |
Conventional Plasticizers | Moderate | High |
Pharmaceuticals and Cosmetics
In pharmaceuticals, NPG is used as an excipient in drug formulations due to its compatibility with various active ingredients. Its role in enhancing solubility and stability makes it an essential component in many formulations . Additionally, NPG's properties are beneficial in cosmetics for improving texture and stability.
Environmental Applications
Recent studies have explored the use of NPG-derived compounds as biodegradable lubricants and insulating oils. For instance, palm-based NPG diesters have shown potential as environmentally friendly insulating oils with superior fire safety compared to traditional mineral oils .
Mechanism of Action
Neopentyl glycol exerts its effects primarily through its chemical reactivity. The two reactive primary alcohol hydroxyl groups in its symmetrical structure allow it to participate in various chemical reactions, enhancing the stability and functionality of the resulting compounds. For example, in esterification reactions, this compound reacts with carboxylic acids to form esters, which are more stable towards hydrolysis and oxidation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Neopentyl Glycol vs. Propylene Glycol
Viscosity Reduction in UPRs :
NPG significantly reduces viscosity in isosorbide-based UPRs compared to propylene glycol. For example:Sample (UPR) Viscosity at 25°C (Pa·s) Viscosity at 55°C (Pa·s) Activation Energy of Flow (Eaη) UPR-IS (Isosorbide) 20× reference 8× reference High UPR-PG/IS (50% PG) 5× lower 3× lower ~5× lower Eaη UPR-NPG/IS (50% NPG) 8× lower 4× lower ~8× lower Eaη NPG’s branched structure enhances chain flexibility, reducing intermolecular interactions more effectively than propylene glycol .
Thermal Stability :
Polyesters synthesized with NPG exhibit higher glass transition temperatures (Tg ) compared to those using propylene glycol. For instance, NPG-based polyesters achieve Tg > 100°C , whereas propylene glycol derivatives typically show Tg < 80°C .
This compound vs. Isosorbide
Viscosity Trade-offs :
While isosorbide (a bio-based glycol) improves heat resistance, its rigid cyclic structure increases UPR viscosity. Blending isosorbide with NPG (50:50 molar ratio) reduces viscosity by 80% at 25°C while retaining thermal stability .Sustainability :
Isosorbide is renewable but requires viscosity modifiers like NPG for practical processing, highlighting NPG’s role as a performance enhancer in green chemistry .
This compound vs. Ethylene/Diethylene Glycol
- Polyester Performance :
Ethylene glycol (EG) and diethylene glycol (DEG) produce polyesters with lower molecular weights (~2,000 g/mol) and reduced chemical resistance. NPG alone achieves molecular weights up to 2,500 g/mol and superior hydrolytic stability, making it preferred for high-performance coatings .
This compound Boronic Esters vs. MIDA-Boronates
- Suzuki-Miyaura Cross-Coupling :
NPG boronic esters (e.g., this compound diisostearate) demonstrate comparable reactivity to MIDA-boronates (~80% yield) but are easier to synthesize. Their stability under catalytic conditions (e.g., with RuPhos ligands) makes them cost-effective alternatives for pharmaceutical intermediates .
NPG in Deep Eutectic Solvents (DES) vs. Other Plastic Crystals
- Phase Behavior: NPG forms DES with L-menthol and choline chloride, showing melting point depressions of ΔT = 30–50°C—comparable to non-ideal eutectic systems. This contrasts with neopentyl alcohol and pivalic acid, which exhibit weaker eutectic effects .
- Dielectric Properties: NPG’s plastic crystalline phase (transition at 315 K) enables proton conductivity (~10⁻⁴ S/cm at 402 K), outperforming rigid analogs like hydrogenated bisphenol-A in electrochemical applications .
Key Research Findings
Catalytic Efficiency :
Sodium bisulfate-catalyzed synthesis of NPG dimethacrylate achieves 94% yield under optimized conditions (110–115°C, 2.3:1 methacrylic acid/NPG ratio), surpassing traditional acid catalysts in sustainability .
Biomedical Applications: NPG derivatives like decyl maltose this compound (DMNG) stabilize membrane proteins (e.g., AlkB monooxygenase) with >90% activity retention, outperforming detergents like LDAO .
Environmental Impact: NPG is non-toxic (ECETOC Class 1) and biodegradable, aligning with EU-LCI guidelines for industrial use .
Biological Activity
Neopentyl glycol (NPG), a diol compound with the chemical formula , is primarily used in the production of resins, plastics, and as a solvent. Its biological activity has been a subject of various studies, particularly concerning its toxicity and effects on living organisms. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its branched structure, which contributes to its unique physical and chemical properties. It is commonly used in:
- Polyester resins : Enhancing thermal stability.
- Coatings : Providing gloss and durability.
- Plasticizers : Improving flexibility.
Acute Toxicity
Research indicates that this compound exhibits low acute toxicity. In a study examining repeated dose toxicity in rats, the No Observed Adverse Effect Level (NOAEL) was determined to be . The following table summarizes the findings related to acute toxicity:
Parameter | Dose (mg/kg) | Observed Effects |
---|---|---|
NOAEL | 100 | No toxic effects observed |
300 | Elevated liver/kidney weights | Mild changes in organ weights |
1000 | Hypertrophy of liver; renal changes | Histopathological changes noted |
Genotoxicity
This compound has been shown to be non-genotoxic. Studies conducted on various organisms have indicated no significant genotoxic effects, suggesting that it does not cause DNA damage .
Biological Activity in Aquatic Organisms
This compound has been evaluated for its environmental impact, particularly on aquatic life. It has been found to be non-toxic to fish, daphnids, and algae, indicating a favorable profile for ecological safety .
Table: Ecotoxicity Data
Organism | Concentration Tested (mg/L) | Effect Observed |
---|---|---|
Fish (e.g., Danio rerio) | 1000 | No mortality observed |
Daphnia (e.g., Daphnia magna) | 1000 | No significant effects |
Algae (e.g., Pseudokirchneriella subcapitata) | 1000 | No growth inhibition |
Case Studies
- Repeated Dose Toxicity Study : A study involving male and female rats receiving doses of this compound (300 mg/kg and 1000 mg/kg) revealed elevated liver and kidney weights. Histopathological examinations indicated changes such as protein casts and basophilic changes in renal tubules at higher doses .
- Environmental Impact Assessment : In a study assessing the impact of this compound on aquatic ecosystems, researchers found no adverse effects on fish or invertebrate populations at tested concentrations up to 1000 mg/L. This supports its classification as a low-risk substance for aquatic environments .
The biological activity of this compound can be attributed to its interactions with cellular membranes and proteins. Studies involving glucoside-neopentyl glycol amphiphiles have shown their effectiveness in stabilizing membrane proteins during crystallization processes . These amphiphiles facilitate the formation of stable protein-detergent complexes crucial for structural biology research.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of neopentyl glycol (NPG) that influence experimental design in material science?
NPG's high melting point (127°C), boiling point (208°C), and low vapor pressure (0.22 mmHg at 20°C) necessitate controlled thermal conditions during synthesis and characterization. Its molecular structure (C₅H₁₂O₂) and water solubility affect solvent selection in polymer synthesis. Researchers must account for its hygroscopic nature to avoid unintended hydration during storage or reactions .
Q. How can researchers mitigate discrepancies in toxicity data for NPG, particularly in animal studies?
NPG's nephrotoxicity in male rats (linked to α2u-globulin) is irrelevant to humans, highlighting the need for species-specific models. Methodological adjustments include:
- Using female rodents or non-rodent species for human-relevant toxicity assessments.
- Validating dose thresholds (e.g., 1000 mg/kg/day) to avoid confounding factors like gender-specific metabolic pathways .
Q. What standardized protocols exist for measuring NPG’s heat capacity, and why is this critical for polymer research?
Differential scanning calorimetry (DSC) under inert atmospheres is recommended to prevent oxidation. NPG's heat capacity impacts its role as a plasticizer in polyesters, where thermal stability dictates polymer performance. Calibration against NIST reference data ensures reproducibility .
Advanced Research Questions
Q. How do contradictions in NPG’s genotoxicity data influence risk assessment frameworks?
While in vitro assays show no mutagenic potential (Ames test), gaps in inhalation toxicity data (e.g., lack of human studies) require tiered testing strategies:
- Step 1: Validate OECD TG 403 inhalation models using vapor-saturated atmospheres (140 mg/m³).
- Step 2: Cross-reference REACH-registered oral toxicity data with new inhalation datasets to refine EU-LCI values .
Q. What experimental designs resolve the mechanistic ambiguity in NPG’s barocaloric effects observed in plastic crystal phases?
Near-spherical formation in barocaloric NPG requires:
- Pressure-controlled XRD: To map structural transitions under dynamic compression (0.1–0.3 MPa).
- In situ calorimetry: Correlate entropy changes with lattice dynamics. Contradictions in phase behavior under varying pressures highlight the need for multi-scale modeling .
Q. How can synthesis routes for NPG derivatives (e.g., hydroxypivalic acid monoesters) be optimized for scalability?
Co-production methods using fixed-bed reactors (35–50°C, NaOH catalyst) improve yield by:
- Maintaining pH 9.5–10.5 during aldol condensation of isobutyraldehyde and formaldehyde.
- Implementing vacuum distillation (0.1–0.3 MPa) to separate NPG from byproducts. Validation via GC-MS ensures purity >99% .
Q. Methodological Challenges and Solutions
Q. Why do existing EU-LCI values for NPG lack harmonization, and how can researchers address this?
Disparate classifications (e.g., Eye Dam. 1 vs. Skin Irrit. 2 under CLP) stem from limited human exposure data. Proposals include:
- Integrated toxicokinetic modeling: Using Gessner et al. (1960) absorption/excretion rates to extrapolate inhalation risks.
- Epidemiological collaboration: Partnering with industries to monitor occupational exposure in resin manufacturing .
Q. What advanced characterization techniques validate NPG’s role in UV-curable coatings?
For NPG diacrylate (NPGDA):
- FTIR-ATR: Tracks acrylate group conversion during photopolymerization.
- Nanoindentation: Quantifies crosslinking density effects on mechanical properties. Contradictions in curing efficiency (e.g., oxygen inhibition) are resolved using inert UV chambers .
Q. Data Gaps and Future Directions
Properties
IUPAC Name |
2,2-dimethylpropane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(2,3-6)4-7/h6-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCVBVWXLSEKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2, Array | |
Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17805 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | NEOPENTYL GLYCOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
77498-68-1 | |
Record name | Poly[oxy(2,2-dimethyl-1,3-propanediyl)], α-hydro-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77498-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8027036 | |
Record name | 2,2-Dimethylpropane-1,3-diol | |
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Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2-dimethylpropane-1,3-diol is a white crystalline solid. Melting point 130 °C., Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Other Solid, Colorless to white hygroscopic solid; [ICSC] White hygroscopic crystals with a mild odor; [Alfa Aesar MSDS], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. | |
Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |
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Record name | 1,3-Propanediol, 2,2-dimethyl- | |
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Record name | Neopentyl glycol | |
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Record name | NEOPENTYL GLYCOL | |
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Boiling Point |
406.4 °F at 760 mmHg (USCG, 1999), 207 °C, 210 °C | |
Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |
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Record name | Neopentyl glycol | |
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Record name | NEOPENTYL GLYCOL | |
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Flash Point |
225 °F (USCG, 1999), 265 °F (129 °C) (open cup), 107 °C | |
Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |
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URL | https://cameochemicals.noaa.gov/chemical/17805 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Neopentyl glycol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |
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Record name | NEOPENTYL GLYCOL | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
In water, 83 g/100 mL at 20 °C, Solubility in water approximately 65% wet weight, Soluble in water, Freely soluble in alcohol, ether, For more Solubility (Complete) data for Neopentyl glycol (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 83 | |
Record name | Neopentyl glycol | |
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Record name | NEOPENTYL GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.1 g/cu cm, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |
Record name | Neopentyl glycol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | NEOPENTYL GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Density |
3.6 (Air =1), Relative vapor density (air = 1): 3.6 | |
Record name | Neopentyl glycol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | NEOPENTYL GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.22 [mmHg], 1.27X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 30 | |
Record name | Neopentyl glycol | |
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Record name | Neopentyl glycol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | NEOPENTYL GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Impurities may include neopentyl glycol monoformate, neopentyl glycol monoisobutyrate, 2,2,4-trimethyl-1,3-pentanediol, and the cyclic acetal from the reaction of hydroxypivaldehyde and neopentyl glycol. | |
Record name | Neopentyl glycol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from benzene, Crystalline solid | |
CAS No. |
126-30-7 | |
Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17805 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Neopentyl glycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neopentyl glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neopentyl glycol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Neopentyl glycol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Propanediol, 2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Dimethylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylpropane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEOPENTYL GLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI80HXD6S5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Neopentyl glycol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | NEOPENTYL GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
260.6 °F (USCG, 1999), 129.3 °C, 127 °C | |
Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17805 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Neopentyl glycol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | NEOPENTYL GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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